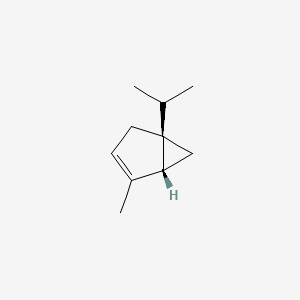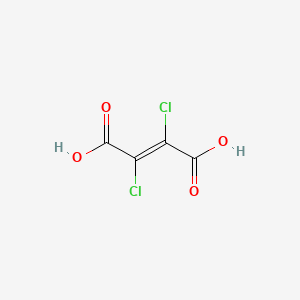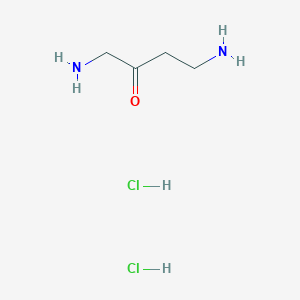
1,4-Diamino-2-butanone dihydrochloride
Descripción general
Descripción
Synthesis Analysis
1,4-Diamino-2-butanone dihydrochloride can be synthesized from 1,4-dichloro-2-butyne through a process that involves the preparation of 1,4-diazido-2-butyne. Subsequent chemical modifications, including the use of bis(amino acid) derivatives, have been explored to study its structural conformation and reactivity. This process highlights the compound's versatile nature in synthetic chemistry, allowing for the exploration of various derivatives and their respective conformations (Curran, Marques, & Silva, 2005).
Molecular Structure Analysis
The molecular structure of 1,4-diamino-2-butanone dihydrochloride derivatives has been studied using NMR spectroscopy among other techniques. These studies reveal that certain derivatives adopt a C2-symmetric turn conformation, characterized by intramolecular hydrogen bonds. Such structural insights are crucial for understanding the chemical behavior and potential applications of these compounds (Curran et al., 2005).
Chemical Reactions and Properties
1,4-Diamino-2-butanone dihydrochloride exhibits interesting chemical reactivity, such as acting as a mechanism-based inhibitor for enzymes like diamine oxidase. Its reactivity with enzymes demonstrates its potential as a biochemical tool for studying enzymatic pathways and inhibition mechanisms. This aspect is particularly valuable for understanding the compound's interaction with biological systems and its potential therapeutic applications (Peč & Frébort, 1992).
Physical Properties Analysis
The physical properties of 1,4-diamino-2-butanone dihydrochloride, such as solubility, melting point, and stability, are influenced by its molecular structure and environmental conditions. While specific details on these properties are more scarce in the literature, understanding them is essential for handling, storage, and application in various chemical reactions and processes.
Chemical Properties Analysis
The chemical properties of 1,4-diamino-2-butanone dihydrochloride, including its reactivity towards different chemical groups and conditions, have been the subject of various studies. It shows a range of reactivity patterns, such as undergoing oxidative processes in the presence of metal ions, leading to the formation of complex compounds. These properties are crucial for synthesizing and applying this compound in organic synthesis and potential industrial applications (Xu, Feng, & Van der Eycken, 2021).
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Interaction
- 1,4-Diamino-2-butyne, closely related to 1,4-Diamino-2-butanone dihydrochloride, acts as a mechanism-based inhibitor of diamine oxidase from pea cotyledons. It shows substrate-like kinetics and leads to a time-dependent loss of enzyme activity. The inhibition mechanism involves the formation of an intermediate aminoallenic compound and pyrrole covalently bound to the enzyme (Peč & Frébort, 1992).
- Some aliphatic aminoketones, including 1,4-diamino-2-butanone, serve as inhibitors of pea seedling and pig kidney cortex diamine oxidase. The inhibitory effect is related to the carbon chain length and the number of amino groups (Macholán, 1969).
Chemical Synthesis and Characterization
- Bis(amino acid) derivatives of 1,4-diamino-2-butyne, which is structurally similar to 1,4-Diamino-2-butanone dihydrochloride, have been synthesized and characterized. These derivatives adopt a C2-symmetric turn conformation, featuring intramolecular hydrogen bonds (Curran, Marques, & Silva, 2005).
- A microwave-assisted Cu(I)-catalyzed synthesis method for unsymmetrical 1,4-diamino-2-butynes has been developed. This method involves a multicomponent reaction, offering moderate to good yields with high chemoselectivity (Xu, Feng, & Van der Eycken, 2021).
Biological and Pharmacological Research
- The putrescine analogue 1,4-diamino-2-butanone (DAB) is toxic to various microorganisms, including Trypanosoma cruzi. DAB exhibits pro-oxidant properties and induces redox imbalance in both T. cruzi and mammalian host cells. It catalyzes the metal-catalyzed oxidation, producing harmful by-products (Soares, Colli, Bechara, & Alves, 2012).
Applications in Microbial Research
- Diamino butanone (DAB) inhibits the yeast to hyphae transition in Mucor rouxii and blocks phorogenesis in both M. rouxii and Phycomyces blakesleeanus. This suggests its role in influencing fungal differentiation without affecting cell growth (Martínez-Pacheco et al., 1988).
Chemical Properties and Reactions
- The solubility of 1,1-diamino-2,2-dinitroethylene (a compound similar in structure to 1,4-Diamino-2-butanone dihydrochloride) in various solvents was studied, providing insights into its chemical properties and potential applications in crystallization researches (Liu et al., 2018).
Industrial and Synthetic Applications
- 1,4-Diamino-2-butanone dihydrochloride's derivatives have been explored for their potential in the production of bio-based chemicals, such as butanone, an important commodity chemical. This demonstrates the compound's utility in bioengineering and industrial chemistry (Chen et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
1,4-diaminobutan-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-2-1-4(7)3-6;;/h1-3,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRKYQXFDHZZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diamino-2-butanone dihydrochloride | |
CAS RN |
3660-09-1 | |
| Record name | 1,4-diaminobutan-2-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



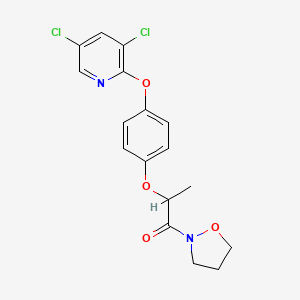
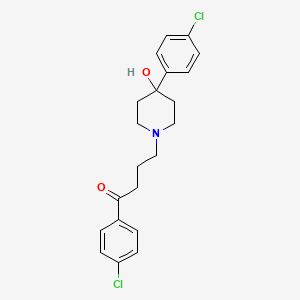
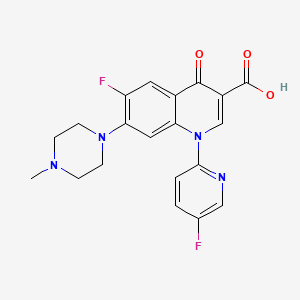

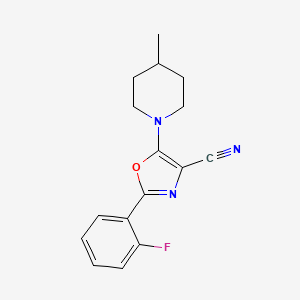
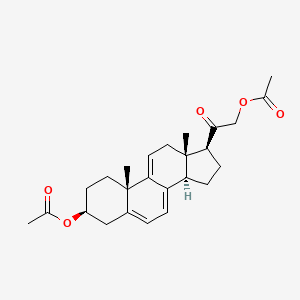
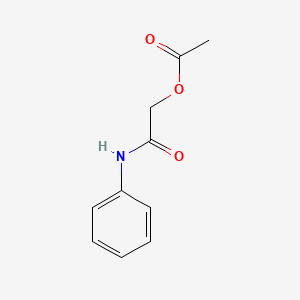
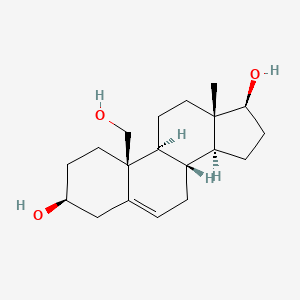
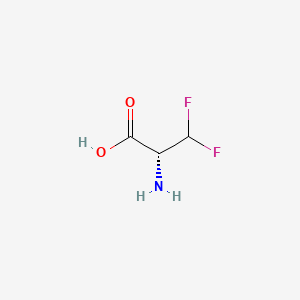
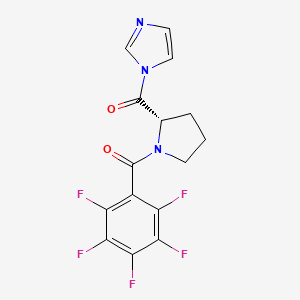
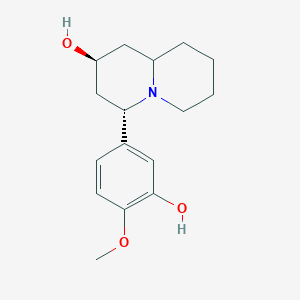
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)
